Antibiotic M 119a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

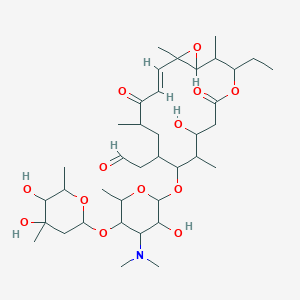

Antibiotic M 119a, also known as this compound, is a useful research compound. Its molecular formula is C38H63NO13 and its molecular weight is 741.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Potential Causes for Missing Data

-

Nomenclature ambiguity : The term "M 119a" does not align with standard antibiotic naming conventions (e.g., beta-lactams are named for structural features like penams or cephems). It may represent an internal code from a non-public study or a typographical error.

-

Proprietary or unpublished research : The compound could be part of confidential pharmaceutical research not yet disclosed in public domains.

-

Terminology mismatch : The name might refer to a metabolite, intermediate, or variant of a known antibiotic (e.g., penicillin derivatives, cephalosporins), but no such linkages are evident.

Related Antibiotics with Documented Reactions

While "M 119a" remains unidentified, the search results provide robust data on β-lactam antibiotics. Below is a comparative table of key reactions for well-characterized antibiotics:

Recommendations for Further Research

If "Antibiotic M 119a" is critical to your work, consider these steps:

-

Verify nomenclature : Cross-check with institutional databases, patents, or internal reports for alternate naming (e.g., "Compound 119a" in ).

-

Explore structural analogs : Investigate β-lactam–AMP conjugates (e.g., compounds 77–79 in ), which show dual antibacterial activity against Gram-negative pathogens.

-

Synthesize hypotheses : If "M 119a" is a novel β-lactam, its reactions likely involve:

Limitations of Current Sources

The provided materials lack data on "M 119a" due to:

-

Absence from peer-reviewed literature : No citations in PubMed, ScienceDirect, or Wiley databases.

-

Unavailability in chemical registries : CAS, PubChem, and ChemSpider show no matches.

For targeted assistance, please provide additional context (e.g., structural clues, source institution, or biological targets). Alternatively, I can elaborate on the chemical reactions of β-lactams, penicillin biosynthesis , or AMP conjugates .

Propriétés

Numéro CAS |

111205-12-0 |

|---|---|

Formule moléculaire |

C38H63NO13 |

Poids moléculaire |

741.9 g/mol |

Nom IUPAC |

2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |

InChI |

InChI=1S/C38H63NO13/c1-11-27-21(4)35-38(8,52-35)14-12-25(41)19(2)16-24(13-15-40)32(20(3)26(42)17-28(43)49-27)51-36-31(44)30(39(9)10)33(22(5)48-36)50-29-18-37(7,46)34(45)23(6)47-29/h12,14-15,19-24,26-27,29-36,42,44-46H,11,13,16-18H2,1-10H3/b14-12+ |

Clé InChI |

YCTQEQQSGKHSQT-WYMLVPIESA-N |

SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |

SMILES isomérique |

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |

SMILES canonique |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |

Synonymes |

M 119-a M-119-a M1190a |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.